molecular formula C16H15F3O B1672750 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone CAS No. 1071001-09-6

1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone

カタログ番号 B1672750
CAS番号: 1071001-09-6
分子量: 280.28 g/mol
InChIキー: VCWWTQMRNJSJGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FKGK 18 is an inhibitor of group VIA (GVIA) calcium-independent phospholipase A2 (iPLA2). It inhibits GVIA iPLA2 by 99.9% at 0.091 mole fraction in a mixed micelle activity assay and is selective for GVIA iPLA2 over GIVA cPLA2 and GV sPLA2 where it shows 80.8 and 36.8% inhibition, respectively. FKGK 18 inhibits iPLA2β activity in cytosolic extracts from INS-1 cells overexpressing iPLA2β (IC50 = ~50 nM) as well as iPLA2γ activity in mouse heart membrane fractions (IC50s = ~1-3 μM). It inhibits glucose-induced increases in prostaglandin E2 (PGE2; ) production and insulin secretion in human pancreatic islets when used at a concentration of 10 μM and inhibits thapsigargin-induced apoptosis in INS-1 cells overexpressing iPLA2β in a concentration-dependent manner. FKGK 18 (20 mg/kg, 3 times per week) reduces blood glucose levels in an intraperitoneal glucose tolerance test, decreases the incidence of diabetes, and increases serum insulin levels in non-obese diabetic (NOD) mice.
Novel Inhibitor of Group VIA Ca(2+)-Independent Phospholipase A2 (iPLA2β) for Preventing Beta-Cell Apoptosis and Diabetes
FKGK18 is the most potent inhibitor of GVIA iPLA (X(I)(50) = 0.0002) ever reported. Being 195 and >455 times more potent for GVIA iPLA than for GIVA cPLA and GV sPLA, respectively. Group VIA calcium-independent phospholipase A (GVIA iPLA) has recently emerged as a novel pharmaceutical target.

科学的研究の応用

1. Biomedical Research: Inhibition of iPLA2β to Prevent Beta-Cell Apoptosis

  • Results : FKGK18 showed a 100-fold greater potency in inhibiting iPLA2β compared to iPLA2γ. It demonstrated reversible inhibition and did not affect other proteases like α-chymotrypsin. The compound effectively reduced glucose-stimulated insulin secretion, arachidonic acid hydrolysis, and ER stress-induced beta-cell apoptosis .

2. Neurodegenerative Disease Research: Modulation of Neural Lipid Metabolism

  • Results : The application of FKGK18 led to alterations in lipid profiles associated with neurodegenerative disease pathways and showed a protective effect against neural cell death under stress conditions .

3. Cardiovascular Research: Prevention of Cardiac Arrhythmias

  • Results : Treatment with FKGK18 normalized ion channel activity and reduced the incidence of induced arrhythmias in cardiomyocyte cultures .

4. Bone Health Research: Impact on Bone Formation

  • Results : FKGK18 treatment resulted in an increase in bone matrix proteins and enhanced the expression of genes associated with osteoblast differentiation .

5. Metabolic Disease Research: Regulation of Lipid Metabolism

  • Results : FKGK18 reduced lipid accumulation in adipocytes and downregulated genes involved in lipogenesis, suggesting a potential role in treating metabolic diseases .

6. Cancer Research: Role in Apoptosis and Cell Proliferation

  • Results : FKGK18 induced apoptosis in cancer cell lines and inhibited cell proliferation, indicating its potential as an anti-cancer agent .

This analysis provides a detailed overview of the diverse scientific applications of FKGK18 across various fields, highlighting its potential as a significant research tool and therapeutic candidate. The results from these studies offer promising insights into the compound’s efficacy and versatility in addressing multiple health-related challenges.

7. Vascular Smooth Muscle Disorders: Regulation of Vascular Tone

  • Results : FKGK18 treatment led to a decrease in vasoconstriction responses, suggesting a role in the prevention or management of vascular smooth muscle disorders .

8. Skeletal Muscle Research: Muscle Regeneration and Repair

  • Results : FKGK18 enhanced myoblast differentiation and supported muscle repair mechanisms, indicating potential applications in musculoskeletal disorders and injuries .

9. Inflammatory Diseases: Modulation of Prostaglandin E2 Release

  • Results : FKGK18 inhibited the hydrolysis of arachidonic acid, thereby reducing PGE2 release, which could be beneficial in treating inflammatory conditions .

10. Endoplasmic Reticulum Stress: Impact on Cellular Stress Responses

  • Results : FKGK18 reduced the expression of neutral sphingomyelinase 2 and beta-cell apoptosis induced by ER stress, highlighting its potential in managing ER stress-related diseases .

11. Diabetes Research: Glucose-Stimulated Insulin Secretion

  • Results : FKGK18 inhibited glucose-stimulated insulin secretion, providing insights into the regulation of insulin release and potential diabetes treatments .

12. Pharmacokinetics: Drug Metabolism and Distribution

  • Results : FKGK18 showed favorable pharmacokinetic properties, with adequate bioavailability and a metabolic profile conducive to therapeutic use .

特性

IUPAC Name

1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWWTQMRNJSJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-6-(naphthalen-2-yl)hexan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Reactant of Route 4
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Reactant of Route 5
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone
Reactant of Route 6
Reactant of Route 6
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。